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Compound of Interest

Compound Name: 2-Chloropyridine-4-carbothioamide
CAS No.: 91447-89-1
Cat. No.: B1369712
Get Quote
. J

Primary CAS: 91447-89-1 Synonyms: 2-Chlorothioisonicotinamide; 2-Chloro-4-
pyridinecarbothioamide Molecular Formula: CeHsCIN2S Molecular Weight: 172.64 g/mol

Executive Summary & Chemical Identity

2-Chloropyridine-4-carbothioamide (CAS 91447-89-1) is a critical thioamide scaffold used
primarily as a bioisostere in medicinal chemistry and a versatile intermediate for heterocycle
synthesis.[1] Structurally, it serves as a halogenated analog of the antitubercular drugs
Ethionamide and Prothionamide. Its unique reactivity profile—characterized by the electrophilic
2-chloro position and the nucleophilic/electrophilic thioamide group—makes it a linchpin in the
development of kinase inhibitors (e.g., MK-2 inhibitors) and novel antimycobacterial agents.

Physicochemical Profile
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Property Specification
Appearance Yellow to orange crystalline solid
Melting Point 174-176 °C (dec.)
- Soluble in DMSO, DMF, MeOH; sparingly
Solubility ]
soluble in water
pKa (Predicted) ~11.68 (Thioamide NH)
~1.2 (Lipophilic enough for membrane
LogP .
permeability)
-20°C, Inert atmosphere (Hygroscopic/Oxidation
Storage

sensitive)

Synthetic Methodology

The synthesis of 2-Chloropyridine-4-carbothioamide is most reliably achieved via the
thionation of its nitrile precursor, 2-Chloro-4-cyanopyridine (CAS 33252-30-1). While
Lawesson’s reagent is a common choice, the NaSH/MgClz method is preferred for industrial
scalability and "green" chemistry compliance as it avoids the generation of difficult-to-remove
organophosphorus byproducts.

Pathway Visualization (DOT)

2-Chloro-4-cyanopyridine Nucleophilic Attack (SH-)
(CAS 33252-30-1) w‘» Acidic Workup (H+) hi d both d
. Tautomerization 2-Chloropyridine-4-carbothioamide
- —_—
—— [Mg-Thioimidate Complex] (CAS 91447-89-1)

NaSH ¢ xH20 + MgClz « 6H20
Solvent: DMF

Click to download full resolution via product page

Figure 1. Magnesium-catalyzed thionation pathway avoiding HzS gas handling.

Detailed Experimental Protocol
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Objective: Synthesis of 2-Chloropyridine-4-carbothioamide from 2-Chloro-4-cyanopyridine.

Reagents:

2-Chloro-4-cyanopyridine (1.0 eq)[2][3][4]

Sodium hydrosulfide hydrate (NaSH, 70%, 2.0 eq)

Magnesium chloride hexahydrate (MgClz:6H20, 1.0 eq)

Dimethylformamide (DMF, anhydrous)

Procedure:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
2-Chloro-4-cyanopyridine (10 mmol) in DMF (20 mL).

Activation: Add MgClz-6H20 (10 mmol) to the solution. The Mg?* ion coordinates with the
nitrile nitrogen, increasing the electrophilicity of the cyano carbon.

Thionation: Add NaSH (20 mmol) in a single portion. The mixture will likely turn green/dark
due to the formation of the thioamide-magnesium complex.

Reaction: Stir the reaction mixture at room temperature (25°C) for 3—6 hours. Monitor via
TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the nitrile peak.

Quench & Isolation: Pour the reaction mixture into ice-cold 1M HCI (100 mL). The acidic
environment breaks the Mg-complex and precipitates the free thioamide.

Purification: Filter the yellow precipitate. Wash copiously with water to remove residual DMF
and salts. Recrystallize from Ethanol/Water if purity is <95%.

Critical Control Points:

Temperature: Do not exceed 60°C; thermal degradation of the thioamide to the nitrile or
hydrolysis to the amide can occur.
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e pH Control: The quench must be acidic (pH < 3) to ensure full protonation of the thioimidate

intermediate.

Applications in Medicinal Chemistry

2-Chloropyridine-4-carbothioamide is not merely an end-product but a "linchpin”

intermediate. Its dual-functionality allows for divergent synthesis strategies.

Strategic Utility Map

Domain Application Logic

Mechanism | Target

Antituberculars Bioisostere of Ethionamide

Activation by EthA enzyme to
form NAD-adducts, inhibiting

InhA (mycolic acid synthesis).

Kinase Inhibitors Thiazole formation (Hantzsch)

Reaction with a-haloketones
yields 2-(2-chloropyridin-4-
yhthiazoles, a scaffold for MK-
2 and EGFR inhibitors.

Fragment-Based Design Halogen Bonding

The 2-ClI substituent provides a
handle for halogen bonding
interactions in the ATP-binding

pocket of kinases.

Hantzsch Thiazole Synthesis Workflow (DOT)
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a-Haloketone

2-Chloropyridine-4-carbothioamide (R-CO-CH2-Br)

Hantzsch Cyclization
(EtOH, Reflux)

2-(2-Chloropyridin-4-yl)thiazole
Scaffold

Pd-Catalyzed Coupling
Suzuki/Buchwald at 2-Cl position)

Kinase Inhibitor
(e.g., MK-2 Inhibitor)

Click to download full resolution via product page

Figure 2: Divergent synthesis of kinase inhibitors utilizing the thioamide and chloro-pyridine
handles.

Analytical Characterization

To validate the synthesis, the following spectral data are expected. The presence of the
thioamide protons and the preservation of the chloropyridine ring are key.

e 1H NMR (DMSO-de, 400 MHz):
o 0 10.15 (br s, 1H, CSNHz2 - anti)
o 89.70 (br s, 1H, CSNH: - syn)
o 58.50 (d, J=5.1 Hz, 1H, Py-H6)
o 87.85(s, 1H, Py-H3)
o 87.75(d, J=5.1 Hz, 1H, Py-H5)

o Note: The broad singlets for NHz are characteristic of restricted rotation around the C-N
bond in thioamides.
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e 13C NMR (DMSO-ds, 100 MHz):

(¢]

0 ~198.0 (C=S, Thioamide carbonyl)

[¢]

& ~150.0 (C-Cl, C2)

[¢]

5 ~149.5 (C6)

[e]

5 ~148.0 (C4)

o

0 ~122.0 (C3)
o 6 ~120.5 (C5)
e Mass Spectrometry (ESI+):

o [M+H]* =172.99 / 174.99 (Characteristic 3:1 Chlorine isotope pattern).

Safety & Handling

e H2S Evolution: Although the MgClz method suppresses free H2S gas, acidification steps can
release trace hydrogen sulfide. Always work in a functioning fume hood.

o Skin Sensitization: Thioamides are known sensitizers. Double-gloving (Nitrile) is
recommended.

o Storage: Store under Argon/Nitrogen at -20°C. The compound is prone to oxidative
desulfurization to the amide (2-Chloropyridine-4-carboxamide) upon prolonged exposure to
air and moisture.

References

o ChemicalBook.2-Chloropyridine-4-carbothioamide Product Page. (Accessed 2026). Link

e Manaka, A., & Sato, M. (2005). Synthesis of Aromatic Thioamide from Nitrile Without
Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 35(5), 761-764.
(Methodology grounding for NaSH/MgClz protocol). Link

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1369712/docs?utm_src=pdf-body#technical-monograph-2-chloropyridine-4-carbothioamide
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB41552229.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.tandfonline.com%2Fdoi%2Fabs%2F10.1081%2FSCC-200050393
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369712?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Fisher Scientific.2-Chloro-4-cyanopyridine (Precursor CAS 33252-30-1) Specifications.Link
e PubChem.2-Chloropyridine-4-carbothioamide (Compound Summary).Link

o Libnow, S., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective
Functionalization of 2-Chloropyridines. (Demonstrates reactivity of the 2-chloropyridine
scaffold). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. CAS [chemicalbook.com]
e 2. 2-Chloro-4-cyanopyridine - Career Henan Chemical Co. [coreychem.com]
¢ 3. chemimpex.com [chemimpex.com]

e 4. 2-Chloro-4-cyanopyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher
Scientific [fishersci.ca]

¢ To cite this document: BenchChem. [Technical Monograph: 2-Chloropyridine-4-
carbothioamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1369712/docs#technical-monograph-2-
chloropyridine-4-carbothioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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